Bienvenue dans la boutique en ligne BenchChem!

2-Boc-amino-3,3-diphenyl propionic acid

Thrombin inhibition Anticoagulant peptides Ketomethylene pseudopeptides

2-Boc-amino-3,3-diphenyl propionic acid (CAS 119363-63-2), also known as Boc-DL-3,3-diphenylalanine or N-(tert-butoxycarbonyl)-β-phenylphenylalanine, is a racemic, Boc-protected non-proteinogenic amino acid with the molecular formula C20H23NO4 and a molecular weight of 341.4 g/mol. It belongs to the diphenylmethane class of organic compounds, featuring a diphenyl-substituted β-carbon that confers pronounced lipophilicity and steric bulk distinct from canonical aromatic amino acids.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
CAS No. 119363-63-2
Cat. No. B045816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Boc-amino-3,3-diphenyl propionic acid
CAS119363-63-2
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23)
InChIKeyTYJDOLCFYZSNQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Boc-amino-3,3-diphenyl propionic acid (CAS 119363-63-2): Procurement-Ready Profile of a Racemic Boc-Protected Diphenylalanine Building Block


2-Boc-amino-3,3-diphenyl propionic acid (CAS 119363-63-2), also known as Boc-DL-3,3-diphenylalanine or N-(tert-butoxycarbonyl)-β-phenylphenylalanine, is a racemic, Boc-protected non-proteinogenic amino acid with the molecular formula C20H23NO4 and a molecular weight of 341.4 g/mol . It belongs to the diphenylmethane class of organic compounds, featuring a diphenyl-substituted β-carbon that confers pronounced lipophilicity and steric bulk distinct from canonical aromatic amino acids . The tert-butoxycarbonyl (Boc) protecting group renders the primary amine orthogonally protected for solid-phase and solution-phase peptide synthesis, while the racemic nature (DL) provides a cost-effective entry point for both enantiomeric series before chiral resolution or asymmetric synthesis steps [1].

Why 2-Boc-amino-3,3-diphenyl propionic acid Cannot Be Replaced by Generic Boc-Aromatic Amino Acids


The β,β-diphenyl substitution pattern fundamentally alters the conformational, steric, and electronic properties of the amino acid scaffold relative to mono-phenyl analogs such as Boc-phenylalanine. The two phenyl rings adopt an approximately perpendicular orientation, restricting rotational freedom around the Cα–Cβ bond and constraining the χ-space conformational landscape in ways that are critical for both peptide backbone preorganization and aromatic receptor recognition [1]. In thrombin inhibitor pseudopeptides, replacing the D-Phe residue with D-diphenylalanine (D-Dpa) improved binding affinity approximately 7-fold (Ki = 0.2 µM vs. ~1.4 µM for the D-Phe analog), demonstrating that the additional phenyl group engages a lipophilic sub-pocket inaccessible to the mono-phenyl side chain [2]. Similarly, in vasopressin analogs, introduction of 3,3-diphenylalanine at position 2 completely remodels the pharmacological profile—cancelling pressor activity while preserving and prolonging antidiuretic activity—an effect not achievable with Phe substitution alone [3]. Generic substitution with Boc-Phe, Boc-Tyr, or Boc-Trp therefore fails to recapitulate the unique combination of enhanced lipophilicity, conformational restriction, and bidentate aromatic interactions that define diphenylalanine-containing ligands and materials.

Quantitative Differentiation Evidence for 2-Boc-amino-3,3-diphenyl propionic acid vs. Closest Comparators


Thrombin Inhibition: D-Diphenylalanine Pseudopeptide Outperforms D-Phe Analog by ~7-Fold

In a series of ketomethylene pseudopeptide thrombin inhibitors of the general structure Aa-Pro-Arg-ψ(COCH2)-Gly-pip, the analog bearing D-diphenylalanine (D-Dpa) at the P3 position (compound 1a) exhibited a Ki of 0.2 µM against thrombin and doubled thrombin clotting time at only 3× the Ki concentration. These values are approximately 7-fold superior to those of the corresponding D-Phe-containing analog [1]. Furthermore, compound 1a showed poor inhibitory activity against plasmin, factor Xa, urokinase, and kallikrein, indicating selectivity for thrombin, and caused no observable side effects (blood pressure change or platelet accumulation in lungs) at a dose of 1 mg/kg in rabbit in vivo testing [1]. The Boc-protected D-diphenylalanine serves as the key synthetic precursor for accessing this pharmacophore.

Thrombin inhibition Anticoagulant peptides Ketomethylene pseudopeptides

Self-Assembly Morphology: Boc-FF Forms α-Helical Nanotubes Distinct from β-Sheet Assemblies of Ac-FF and Z-FF

Under identical experimental conditions (dissolution in HFIP at 100 mg/mL followed by 50-fold dilution in water), the self-assembly behavior of three N-capped diphenylalanine analogs diverged sharply: Ac-FF formed β-sheet nanotubes with diameters ranging from microns to 100 nm and heights of 120 nm; Z-FF formed amyloid-like β-sheet fibrils with antiparallel orientation; whereas Boc-FF uniquely self-assembled into tubular aggregates characterized by an FTIR α-helix spectrum [1]. This α-helical secondary structure is a distinctive feature of the Boc-capped diphenylalanine scaffold not observed for the Ac- or Z-capped congeners, and it is preserved when Boc-FF is embedded in electrospun polymer matrices [2].

Peptide self-assembly Nanotubes Secondary structure Biomaterials

Hydrogel Formation: Exclusive Self-Gelling Capacity of Boc-Diphenylalanine Among Homologous Dipeptides

In a systematic comparison of aromatic dipeptides (Boc-α-diphenylalanine and Boc-α-dityrosine) and their β- and γ-homologues, only the Boc-diphenylalanine analogues were capable of self-assembling into stable hydrogels [1]. The β- and γ-homologues, as well as the Boc-dityrosine series, failed to form hydrogels under the same conditions. The Boc-diphenylalanine hydrogels were successfully loaded with l-ascorbic acid as a model drug and with oxidized carbon nanotubes or graphene oxide, enabling photocontrolled on-demand drug release via the photothermal effect under near-infrared light irradiation [1]. This exclusive gelation capacity is attributed to the precise balance of π-π stacking interactions afforded by the diphenylalanine core combined with the terminal Boc group.

Hydrogels Drug delivery Self-assembly Dipeptide homologues

Piezoelectric Energy Harvesting: Boc-FF Electrospun Arrays Deliver 30 V Output Under 1.5 N Mechanical Deformation

Large-scale hybrid electrospun arrays containing Boc-diphenylalanine nanotubes embedded in poly(L-lactic acid) (PLLA) exhibited strong piezoelectric responses: under an applied deformation or pression of 1.5 N, a piezoelectric voltage of 30 V, a current of 300 nA, and a power density of 2.3 µW/cm² were measured [1]. The Boc-FF/PLLA nanofibers displayed homogeneous, smooth, and bead-free morphology with fiber thickness in the range of 1.3–2.7 µm. These hybrid nanofiber mats were able to power multiple liquid-crystal display panels [1]. While Fmoc-FF fibrous networks also exhibit shear piezoelectricity (d15 ≈ 1.7 pm/V as measured by piezoresponse force microscopy), the Boc-FF system has been demonstrated as a functional device-level energy harvester with quantified macroscopic output parameters, representing a distinct technological readiness advantage [2].

Piezoelectric biomaterials Energy harvesting Electrospinning Nanogenerators

Pharmacological Profile Remodeling: Diphenylalanine Substitution at Position 2 of Vasopressin Cancels Pressor Activity While Enhancing Antidiuretic Potency

Eleven novel arginine vasopressin (AVP) analogues modified at position 2 with either 3,3-diphenyl-L-alanine (Dip) or its D-enantiomer (D-Dip) were synthesized and evaluated for pressor, antidiuretic, and in vitro uterotonic activities [1]. Both Dip and D-Dip modifications were sufficient to completely remodel the pharmacological profile: they preserved or increased antidiuretic activity, caused its prolongation, transformed the uterotonic property into an antagonistic one, and cancelled the effect on blood pressure [1]. Four peptides—[Mpa1,D-Dip2]AVP, [Mpa1,D-Dip2,Val4]AVP, [Mpa1,D-Dip2,D-Arg8]VP, and [Mpa1,D-Dip2,Val4,D-Arg8]VP—were identified as exceptionally potent and long-acting antidiuretic V2 agonists. This complete functional selectivity switch (pressor OFF, antidiuretic ON and prolonged, uterotonic reversed to antagonism) is not achievable by Phe substitution at position 2 and is directly attributable to the unique steric and lipophilic properties of the diphenylalanine side chain [1].

Vasopressin analogues V2 agonists Peptide GPCR ligands Pharmacological selectivity

Racemic (DL) vs. Enantiopure (L or D) Forms: Melting Point and Procurement Differentiation of Boc-3,3-diphenylalanine

The racemic Boc-DL-3,3-diphenylalanine (CAS 119363-63-2) exhibits a melting point of 133 °C (recrystallized from hexane) , whereas the enantiopure Boc-L-3,3-diphenylalanine (CAS 138662-63-2) melts with decomposition at 160 °C . This 27 °C difference in melting behavior provides a straightforward identity and purity verification metric for incoming quality control. From a procurement standpoint, the racemic DL form offers a significantly lower cost entry point (e.g., £34.00/g from Fluorochem ) compared to the enantiopure forms, and enables flexible downstream resolution via established enantioselective synthetic routes that can deliver either D-Dip or L-Dip in enantiomerically pure form suitable for peptide synthesis [1].

Racemic synthesis Chiral resolution Melting point Procurement specification

Procurement-Targeted Application Scenarios for 2-Boc-amino-3,3-diphenyl propionic acid Based on Quantitative Evidence


Anticoagulant Lead Optimization: Thrombin Inhibitor SAR Programs Requiring P3 Lipophilic Optimization

Research groups developing direct thrombin inhibitors can rationally prioritize Boc-DL-3,3-diphenylalanine as a key building block based on the demonstrated ~7-fold Ki improvement of D-Dpa-containing pseudopeptides over the D-Phe analogs (Ki = 0.2 µM vs. ~1.4 µM) [1]. The Boc-protected racemate serves as the starting material for accessing the D-diphenylalanine pharmacophore, which engages the apolar S3 subsite of thrombin with superior complementarity. The documented selectivity profile (poor inhibition of plasmin, factor Xa, urokinase, kallikrein) and the clean in vivo cardiovascular safety signal at 1 mg/kg in rabbits [1] provide a validated starting point for further medicinal chemistry exploration. Procurement of the DL form enables (a) initial SAR screening with racemic mixtures, (b) subsequent chiral resolution to isolate the more active D-enantiomer, and (c) scale-up through established synthetic routes described in the primary literature.

Peptide-Based Piezoelectric Nanogenerators and Energy Harvesting Devices

The demonstrated macroscopic piezoelectric performance of Boc-FF electrospun arrays—30 V output, 300 nA current, and 2.3 µW/cm² power density under 1.5 N mechanical deformation [1]—positions Boc-diphenylalanine as a leading peptide building block for biocompatible mechanical-to-electrical energy conversion devices. Unlike Fmoc-FF systems for which only intrinsic piezoelectric coefficients (d15) have been reported by PFM without device-level power output data [2], the Boc-FF/PLLA hybrid system has been shown to power multiple liquid-crystal display panels, providing an engineering-relevant demonstration of technological viability. The α-helical secondary structure of Boc-FF nanotubes, unique among N-capped FF analogs (Ac-FF and Z-FF form β-sheets) [3], underpins the distinct mechanical and electrical properties. Procurement of high-purity Boc-diphenylalanine is therefore justified for research programs targeting wearable or implantable piezoelectric energy harvesters, optical biomarkers, and biosensors.

Photocontrolled Drug Delivery Hydrogels Exploiting Exclusive Boc-Diphenylalanine Gelation

The finding that only Boc-diphenylalanine analogues—and not their β- or γ-homologues or Boc-dityrosine counterparts—are capable of self-assembling into stable hydrogels [1] makes this compound an essential procurement item for research groups developing peptide-based, stimulus-responsive drug delivery platforms. The system has been validated with l-ascorbic acid as a model drug and with carbon nanotube or graphene oxide additives enabling NIR-light-triggered, on-demand drug release via the photothermal effect [1]. The exclusivity of hydrogel formation within the homologous series eliminates alternative building blocks from consideration, and the Boc protection simultaneously provides enzymatic stability against proteolytic degradation in potential in vivo applications. Researchers in biomaterials, nanomedicine, and controlled release should prioritize this specific CAS number to ensure access to the gelation-competent molecular architecture.

Vasopressin/OT Receptor Ligand Design: GPCR Pharmacophore Engineering with Diphenylalanine

Peptide medicinal chemistry programs targeting vasopressin V1a, V2, or oxytocin receptors can use Boc-DL-3,3-diphenylalanine to introduce a pharmacophore-modifying residue at position 2 of AVP or related cyclic nonapeptides. The published evidence shows that Dip substitution completely eliminates pressor (V1a) activity, converts uterotonic (OT receptor) agonism to antagonism, and preserves or enhances and prolongs antidiuretic (V2) activity [1]. This functional selectivity profile is not achievable with phenylalanine or other canonical aromatic amino acids, making diphenylalanine an indispensable tool for dissecting receptor subtype signaling and for developing biased V2 agonists with potential therapeutic applications in diabetes insipidus or nocturnal enuresis. Four exceptionally potent and long-acting V2 agonists ([Mpa1,D-Dip2]AVP, [Mpa1,D-Dip2,Val4]AVP, [Mpa1,D-Dip2,D-Arg8]VP, [Mpa1,D-Dip2,Val4,D-Arg8]VP) have been explicitly identified [1], providing defined molecular templates for follow-up studies. The racemic Boc-protected building block provides synthetic access to both D-Dip and L-Dip containing peptides for systematic stereochemical SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Boc-amino-3,3-diphenyl propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.